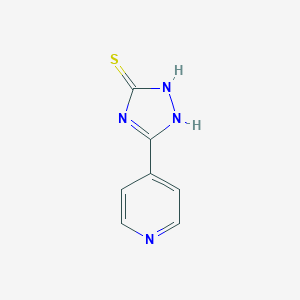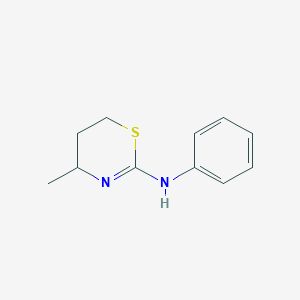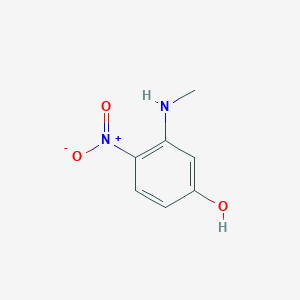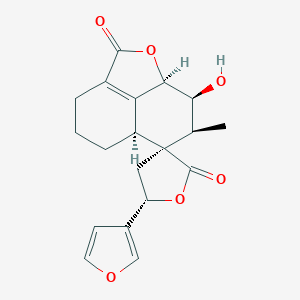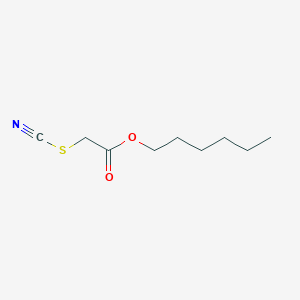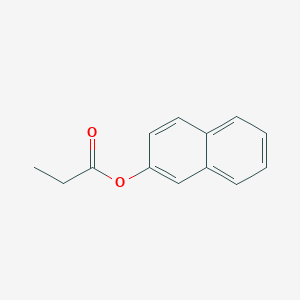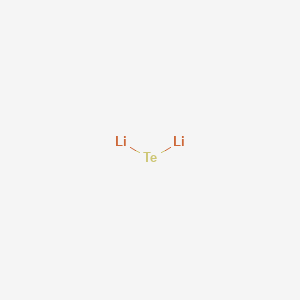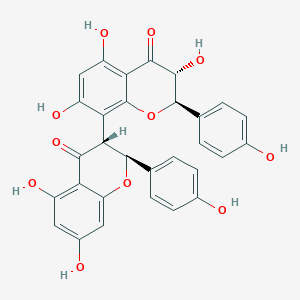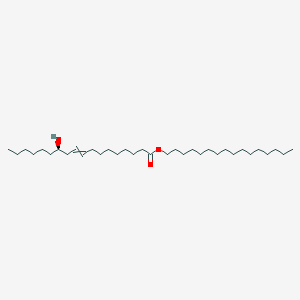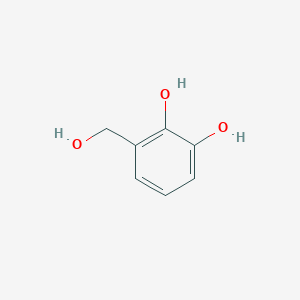
3-(Hydroxymethyl)pyrocatechol
描述
Synthesis Analysis
The synthesis of 3-(Hydroxymethyl)pyrocatechol and related compounds often involves innovative methods to achieve the desired structural features. For example, a study detailed the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors, highlighting a divergent route from trans-4-hydroxy-L-proline and showcasing the compound's structural flexibility and applicability in medicinal chemistry (Curtis, Evinson, Handa, & Singh, 2007).
Molecular Structure Analysis
Investigations into the molecular structure of compounds related to 3-(Hydroxymethyl)pyrocatechol, such as 3-hydroxy-2-methyl-4(1H)-pyridinones, provide insights into their crystal structure, bond lengths, angles, and the significance of hydrogen bonding to their solubility and stability. These studies are crucial for understanding how structural variations influence physical and chemical properties (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
The compound's role in various chemical reactions underscores its reactivity and versatility. For instance, the study of 3-(Polyhaloacyl)chromones and their reactions with amines to yield different products underlines the compound's utility in synthesizing novel chroman-4-ones, demonstrating its chemical reactivity and potential applications in developing new materials or drugs (Sosnovskikh, Irgashev, & Barabanov, 2006).
科学研究应用
Claisen Rearrangement in Organic Synthesis : A study explored the Claisen rearrangement of 1-allyloxy-2-methoxymethoxybenzene, an intermediate derived from pyrocatechol, indicating its application in organic synthesis and photo-Claisen rearrangement processes (Wang Li-dong, 2008).
Influence on Vibrational and Electronic Structures : Research on 3-(Hydroxymethyl)pyridine, a compound structurally similar to 3-(Hydroxymethyl)pyrocatechol, highlights its effects on vibrational and electronic structures, contributing to the understanding of chemical reactivity and electronic properties (V. Arjunan et al., 2012).
In Lanthanide Cluster Synthesis : The first employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry resulted in nonanuclear lanthanide clusters with significant magnetic and optical properties, suggesting potential applications in materials science (Dimitris I. Alexandropoulos et al., 2011).
Gasification for Hydrogen Production : Pyrocatechol's gasification in supercritical water was investigated as a model for biomass and wastewater treatment, providing insights into hydrogen production from high-moisture biomass and aromatic compounds in wastewater (A. Kruse et al., 2000).
Synthesis of 3-Hydroxy-3-(Pyridin-2-ylmethyl)indolin-2-ones : The study demonstrated the synthesis of 3-(Pyridylmethyl)-3-hydroxy-2-oxindole derivatives using polyethylene glycol (PEG-400) as a solvent, highlighting a simple, cost-effective, and environmentally friendly method (M. Raghu et al., 2013).
Production of Polymer and Carbon Spheres : The emulsion polymerization of pyrocatechol with formaldehyde under basic conditions was used to prepare polymer spheres, which were then carbonized to create carbon spheres. This process is significant for developing materials with applications in electrochemical double-layer capacitors (C. Moreno-Castilla et al., 2017).
Iron Chelating Properties : The synthesis and evaluation of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, an iron chelator, were conducted. Its high pFe(3+) value indicates its potential use in therapeutic applications for iron overload diseases (J. Lachowicz et al., 2016).
Silica-Sodalite Zeolite Synthesis : The role of pyrocatechol as a complex agent in synthesizing large single crystals of silica-sodalite zeolite was investigated, demonstrating its effectiveness in improving crystal size and morphology (Chang-Bin Shao et al., 1999).
Synthesis of Metal Chelators : A study developed an efficient pathway for preparing 5-amido-3-hydroxy-4-pyrone derivatives, important metal chelators with medicinal applications, including inhibiting matrix metalloproteinases (Yi-Long Yan & Seth M. Cohen, 2007).
Biopolymer Research : Research on polyhydroxyalkanoates (PHA), including poly(3-hydroxybutyrate) (P3HB), highlights their potential as biodegradable and thermoprocessable biomaterials for various medical and engineering applications (Guoqiang Chen & Qiong Wu, 2005).
属性
IUPAC Name |
3-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFALTGHGHULNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162022 | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)pyrocatechol | |
CAS RN |
14235-77-9 | |
| Record name | 3-(Hydroxymethyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hydroxymethyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(hydroxymethyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




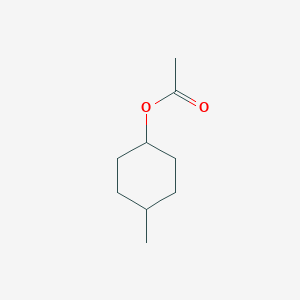

![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
